Molecular Weight and Lipophilicity Differentiation from Demethylated Analog
1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol exhibits a molecular weight of 231.29 g/mol and a predicted ACD/LogP of 1.75, compared to its N-1 demethylated analog 1-(1H-benzimidazol-2-yl)piperidin-4-ol (CAS 1065484-16-3) which has a molecular weight of 217.27 g/mol . The methyl substitution increases molecular weight by approximately 6.5% and enhances predicted lipophilicity, a critical parameter for blood-brain barrier penetration and passive membrane diffusion in cellular assays .
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW: 231.29 g/mol; ACD/LogP: 1.75 |
| Comparator Or Baseline | 1-(1H-benzimidazol-2-yl)piperidin-4-ol (CAS 1065484-16-3): MW 217.27 g/mol; ACD/LogP not explicitly reported but expected lower due to lack of methyl group |
| Quantified Difference | ΔMW = +14.02 g/mol (+6.5%); ΔLogP estimated increase of ~0.5-1.0 units based on methyl group contribution |
| Conditions | Predicted data from ACD/Labs Percepta Platform; experimental validation not reported |
Why This Matters
The increased molecular weight and lipophilicity may influence pharmacokinetic behavior and receptor binding, making this compound a distinct candidate for SAR studies where these parameters are critical.
